molecular formula C14H19NO3 B5762332 4-[(3,4-dimethylphenoxy)acetyl]morpholine

4-[(3,4-dimethylphenoxy)acetyl]morpholine

Cat. No. B5762332
M. Wt: 249.30 g/mol
InChI Key: GLZIDKKPKNREPI-UHFFFAOYSA-N
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Description

4-[(3,4-dimethylphenoxy)acetyl]morpholine, also known as DMAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAM is a morpholine derivative and is synthesized by the reaction of 3,4-dimethylphenol with morpholine and acetic anhydride. In

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenoxy)acetyl]morpholine is not fully understood. However, it is believed that 4-[(3,4-dimethylphenoxy)acetyl]morpholine exerts its biological activity by inhibiting the activity of enzymes such as acetylcholinesterase and tyrosinase. 4-[(3,4-dimethylphenoxy)acetyl]morpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,4-dimethylphenoxy)acetyl]morpholine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(3,4-dimethylphenoxy)acetyl]morpholine can inhibit the growth of various cancer cell lines. 4-[(3,4-dimethylphenoxy)acetyl]morpholine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

4-[(3,4-dimethylphenoxy)acetyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 4-[(3,4-dimethylphenoxy)acetyl]morpholine is also stable under a range of conditions, making it suitable for use in various applications. However, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has some limitations for lab experiments. It is toxic and can be hazardous if not handled properly. In addition, 4-[(3,4-dimethylphenoxy)acetyl]morpholine is not very water-soluble, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-[(3,4-dimethylphenoxy)acetyl]morpholine. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to elucidate the mechanism of action of 4-[(3,4-dimethylphenoxy)acetyl]morpholine and to optimize its efficacy. Another area of interest is its potential use as a crosslinking agent for polymeric materials. Research is needed to explore the potential of 4-[(3,4-dimethylphenoxy)acetyl]morpholine in this field and to optimize its properties for use in various applications. Finally, further studies are needed to explore the potential of 4-[(3,4-dimethylphenoxy)acetyl]morpholine as a fungicide and herbicide in agriculture.

Synthesis Methods

The synthesis of 4-[(3,4-dimethylphenoxy)acetyl]morpholine involves the reaction of 3,4-dimethylphenol with morpholine and acetic anhydride. The reaction takes place under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization from an appropriate solvent. The yield of 4-[(3,4-dimethylphenoxy)acetyl]morpholine obtained by this method is around 70%.

Scientific Research Applications

4-[(3,4-dimethylphenoxy)acetyl]morpholine has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has been investigated for its antitumor, antifungal, and antibacterial properties. In agriculture, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has been studied for its potential use as a fungicide and herbicide. In material science, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has been explored for its ability to act as a crosslinking agent for polymeric materials.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-3-4-13(9-12(11)2)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZIDKKPKNREPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenoxy)-1-(morpholin-4-yl)ethanone

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